N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3,3-dimethylbutanamide
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Overview
Description
It is known for its complex structure, which includes a piperazine ring, a fluorophenyl group, and a sulfonyl linkage.
Mechanism of Action
Piperazine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
The presence of the fluorophenyl group might also contribute to its biological activity. Fluorine atoms are often incorporated into drug molecules to improve their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3,3-dimethylbutanamide typically involves multiple steps:
Formation of the Piperazine Derivative: This step involves the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: This is achieved through the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Final Assembly: The final step involves the coupling of the piperazine derivative with 3,3-dimethylbutanamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3,3-dimethylbutanamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid
- N-(3-{[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl}propyl)-2-iodobenzamide
Uniqueness
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3,3-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30FN3O3S/c1-19(2,3)15-18(24)21-9-4-14-27(25,26)23-12-10-22(11-13-23)17-7-5-16(20)6-8-17/h5-8H,4,9-15H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHWOEIVKKPVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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